

Early Preclinical Data on SBT-272 (bevemipretide): A Technical Overview

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Compound of Interest

Compound Name: Sch 206272

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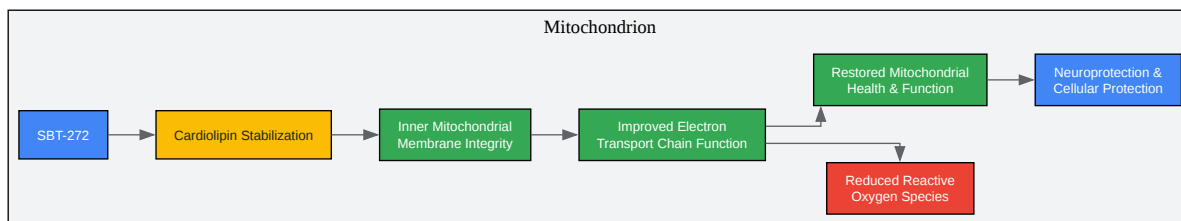
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available for SBT-272, a novel small molecule in development by Stealth BioTherapeutics. Also known as bevemipretide, SBT-272 is a next-generation, clinical-stage, mitochondria-targeted therapeutic designed to address mitochondrial dysfunction, a key pathological feature in a range of neurodegenerative and ophthalmic diseases.

Core Mechanism of Action

SBT-272 is a small molecule that readily crosses the blood-brain barrier and targets the inner mitochondrial membrane (IMM).^[1] Its primary mechanism involves the stabilization of cardiolipin, a phospholipid essential for maintaining the structural integrity of the IMM cristae.^[2]^[3]^[4] By interacting with cardiolipin, SBT-272 is believed to optimize the organization of the electron transport chain complexes, leading to more efficient oxidative phosphorylation and a reduction in the generation of harmful reactive oxygen species (ROS).^[5] This action helps to restore mitochondrial structure and function, ultimately protecting cells from ischemic stress and other pathological insults.^[1]^[2]

Signaling Pathway and Mechanism of Action



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Caption: Proposed mechanism of action of SBT-272.

Quantitative Data Summary

In Vitro Data

Assay Type	Cell/Tissue Model	Key Findings	Reference
Mitochondrial Respiration	Permeabilized rat cardiac fibers	SBT-272 (100nM) prevented the decline in mitochondrial respiratory function and reduced H2O2 production following anoxia-reoxygenation.	[3]
Cell Viability	iPSC-derived retinal pigment epithelial (RPE) cells from AMD patients	Treatment with bevemipretide (SBT-272) significantly improved the viability of patient-derived RPE cells.	[6]
ROS Production	ARPE-19 cells treated with hydroquinone	Bevemipretide (SBT-272) reduced cellular and mitochondrial ROS production.	[6]
Axonal Outgrowth	Upper motor neurons (UMNs) with TDP-43 pathology	SBT-272 improved mitochondrial membrane potential and axonal outgrowth.	[7]

In Vivo Pharmacokinetic Data

Species	Dosing	Key Parameters	Reference
Rat	Single 10 mg/kg dose	Plasma half-life: ≤3 hr; Cmax: 4600 ng/mL; C24h: 11 ng/mL. Brain Cmax: 201 ng/g; C24h: 136 ng/g. CSF:plasma ratio increased ~100-fold over 24 hours to a final ratio of 0.55.	[4]
Monkey	Not specified	CSF:plasma ratio increased ~100-fold over 24 hours to a final ratio of 0.23.	[4]
Mouse	1, 5, and 7.5 mg/kg/day (subcutaneous)	Achieved trough brain homogenate concentrations of 10 nM to 100 nM.	[4]

In Vivo Efficacy Data

Animal Model	Dosing	Key Findings	Reference
Rat model of acute kidney ischemia-reperfusion	4 mg/kg SC	Significantly decreased plasma creatinine and blood urea nitrogen (BUN) levels.	[3]
Rat stroke model (endothelin-1 injection)	Not specified	Restored mitochondrial respiratory-control ratio in the brain.	[2][4]
Murine model of Amyotrophic Lateral Sclerosis (ALS) with TDP-43 pathology	1.0 mg/kg/day and 5 mg/kg/day	Led to upper motor neuron (UMN) retention. Reduced microglia and astrogliosis in the motor cortex.	[7]
SOD1 G93A mouse model of ALS (male)	5.0 mg/kg/day	Delayed the onset of neurological symptoms and significantly increased lifespan. Showed a trend in protecting from loss of grip strength and significantly reduced plasma neurofilament light chain (NfL).	[5]
Rat model of bright light-induced retinal degeneration	Topical administration	Significantly attenuated the loss of retinal thickness.	[6]

Experimental Protocols

In Vitro Mitochondrial Respiration Assay

- Tissue Preparation: Permeabilized rat cardiac fibers were used.
- Treatment: Fibers were treated with either vehicle or 100nM SBT-272.
- Stress Induction: Anoxia-reoxygenation was used to induce mitochondrial stress.
- Measurements: Baseline respiration and the production of reactive oxygen species (H₂O₂) were measured.
- Reference:[3]

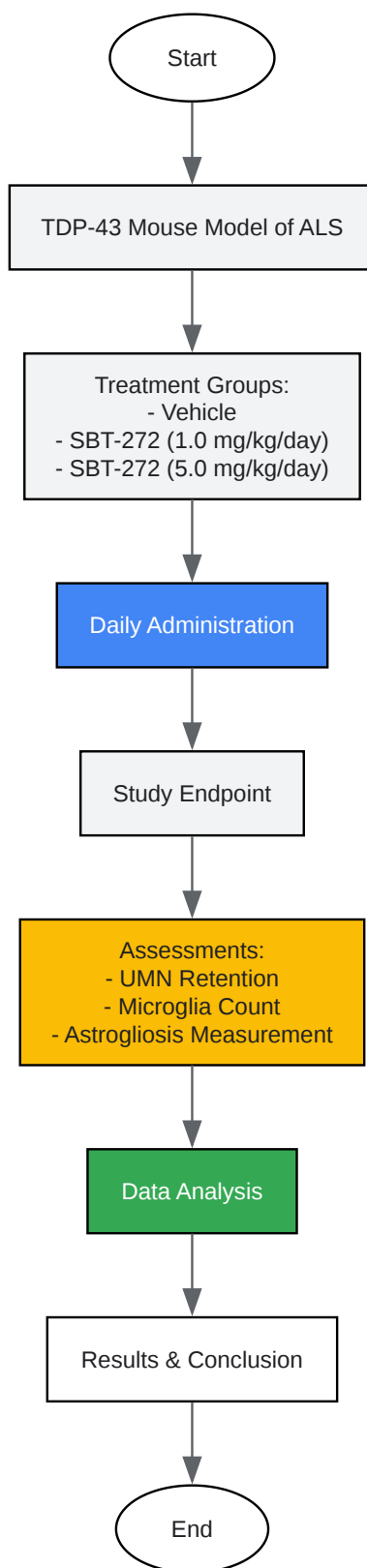
In Vivo Pharmacokinetic Study in Rats

- Animals: Rats were used for the study.
- Dosing: A single 10 mg/kg dose of SBT-272 was administered.
- Sample Collection: Plasma, cerebrospinal fluid (CSF), and brain tissue were collected at various time points up to 24 hours post-dose.
- Analysis: Concentrations of SBT-272 in plasma, CSF, and brain homogenates were determined.
- Reference:[4]

In Vivo ALS Murine Model Efficacy Study

- Animal Model: A mouse model of Amyotrophic Lateral Sclerosis (ALS) with TDP-43 pathology was utilized.
- Dosing Regimen: SBT-272 was administered daily at doses of 1.0 mg/kg and 5 mg/kg.
- Assessments: The study evaluated the retention of upper motor neurons (UMNs), as well as markers for microglia and astrogliosis in the motor cortex.
- Reference:[7]

Experimental Workflow Example: In Vivo ALS Model



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Caption: A representative experimental workflow for in vivo efficacy testing.

Conclusion

The early preclinical data for SBT-272 (bevemipretide) demonstrate a promising profile for a mitochondria-targeted therapeutic. The compound effectively crosses the blood-brain barrier, exhibits favorable pharmacokinetics, and shows efficacy in multiple in vitro and in vivo models of neurodegenerative and ophthalmic diseases. Its mechanism of action, centered on the stabilization of cardiolipin and the restoration of mitochondrial function, addresses a fundamental pathological process. These encouraging preclinical findings have supported the advancement of SBT-272 into clinical development.[8] Further investigation is warranted to fully elucidate its therapeutic potential in various patient populations.

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